2-HO-N'-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide
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Overview
Description
2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide is a complex organic compound with the molecular formula C18H16N6O5 and a molecular weight of 396.365 g/mol . This compound is notable for its unique structure, which includes a benzohydrazide core linked to a benzylidene moiety substituted with a 3-nitro-1H-1,2,4-triazole group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide typically involves the condensation of 4-methoxy-3-((3-nitro-1H-1,2,4-triazol-1-yl)methyl)benzaldehyde with 2-hydroxybenzohydrazide . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, hydrazine derivatives, and various substituted benzohydrazides .
Scientific Research Applications
2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-CL-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide: Similar structure but with a chlorine atom instead of a hydroxyl group.
N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-Me-3-furohydrazide: Contains a furohydrazide moiety instead of a benzohydrazide.
Uniqueness
2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide is unique due to the presence of both a hydroxyl group and a nitro-triazole moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16N6O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H16N6O5/c1-29-16-7-6-12(8-13(16)10-23-11-19-18(22-23)24(27)28)9-20-21-17(26)14-4-2-3-5-15(14)25/h2-9,11,25H,10H2,1H3,(H,21,26)/b20-9+ |
InChI Key |
TVJIGMYUFUNCOF-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)CN3C=NC(=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)CN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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